(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
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Overview
Description
(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the sulfonyl and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products with specific functionalities.
Mechanism of Action
The mechanism of action of (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: A compound with similar sulfonyl and bicyclic structures.
Uniqueness
(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C14H17NO3S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
(1R,6S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C14H17NO3S/c1-11-2-4-13(5-3-11)19(17,18)15-7-6-12-8-14(12,9-15)10-16/h2-5,10,12H,6-9H2,1H3/t12-,14-/m1/s1 |
InChI Key |
JSKBCHUWOONKAC-TZMCWYRMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3C[C@@]3(C2)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC3(C2)C=O |
Origin of Product |
United States |
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